4-Isobutoxypyridin-2-amine
Description
4-Isobutoxypyridin-2-amine is a pyridine derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) at the 4-position and an amine group (-NH2) at the 2-position of the pyridine ring. Its molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol and CAS number 1566161-81-6 .
Properties
IUPAC Name |
4-(2-methylpropoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOBROUQJJEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxypyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the isobutoxy and amino groups.
Amination: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Isobutoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutoxypyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the isobutoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 243.11 g/mol
- Key Differences : The 4-position substituent is a cyclopropylmethoxy group (-OCH2C3H5), and a bromine atom is present at the 5-position.
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
- Molecular Formula : C12H20N2S
- Key Differences : Features a methyl group at the 4-position and a complex 2-methyl-4-(methylthio)butyl chain at the 6-position.
- The absence of an alkoxy group at the 4-position may limit hydrogen-bonding interactions in biological targets .
Heterocyclic Core Modifications
N-Isobutyl-2-methylpyrimidin-4-amine
- Molecular Formula : C9H15N3
- Key Differences : Replaces the pyridine core with a pyrimidine ring (two nitrogen atoms) and substitutes the 4-isobutoxy group with an isobutylamine (-NHCH2CH(CH3)2).
- Impact : The pyrimidine core allows for additional hydrogen bonding, which could enhance binding to enzymes requiring dual nitrogen interactions. However, the isobutylamine group introduces steric hindrance compared to the isobutoxy group in 4-Isobutoxypyridin-2-amine .
4-(4-Methoxyphenyl)pyrimidin-2-amine
- Molecular Formula : C11H11N3O
- Key Differences : A pyrimidine core with a 4-methoxyphenyl substituent at the 4-position.
- However, the lack of an alkoxy chain reduces flexibility compared to this compound .
Functional Group and Positional Isomerism
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine
- Molecular Formula : C10H15N3
- Key Differences : A pyrrolidine ring (cyclic secondary amine) is attached at the 5-position, and a methyl group is at the 4-position.
- However, positional isomerism (5- vs. 4-substitution) may alter spatial orientation in target binding .
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